But-3-enoate
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Overview
Description
But-3-enoate is a butenoate having the double bond at the 3-position. It is a conjugate base of a but-3-enoic acid.
Scientific Research Applications
1. Synthesis and Chemical Reactions
But-3-enoate derivatives are prominently used in various synthesis and chemical reactions. For instance, dienolborinates have been used to access diastereomers of 2-(hydroxymethyl)but-3-enoates through exclusive α-regiocontrol in a non-vinylogous pathway (Ramachandran, Nicponski, & Kim, 2013). Additionally, they are involved in the preparation of alkyl pent-3-enoates via reactions with butadiene, carbon monoxide, and alkanols (Rizzo, 2000), and the synthesis of fluorinated pyrazole-4-carboxylic acids (Iminov et al., 2015).
2. Catalytic Processes
This compound compounds are utilized in catalytic processes, including palladium-catalyzed carboxylative coupling of benzyl chlorides (Feng et al., 2013) and rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated esters (Paquin et al., 2005).
3. Enzymatic Reactions
In enzymatic reactions, this compound derivatives are key in synthesizing chiral γ-butyrolactones via enzyme cascades (Classen et al., 2014) and combined with chemical processes in chemoenzymatic one-pot processes in water (Krausser et al., 2011).
4. Crystallography and Materials Science
This compound compounds play a role in crystallography and materials science, as evidenced by their involvement in the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates (Zhang et al., 2011).
Properties
Molecular Formula |
C4H5O2- |
---|---|
Molecular Weight |
85.08 g/mol |
IUPAC Name |
but-3-enoate |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h2H,1,3H2,(H,5,6)/p-1 |
InChI Key |
PVEOYINWKBTPIZ-UHFFFAOYSA-M |
SMILES |
C=CCC(=O)[O-] |
Canonical SMILES |
C=CCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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